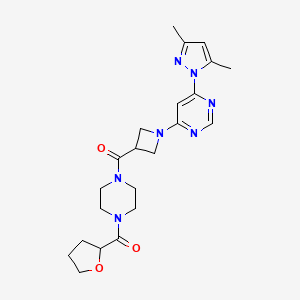

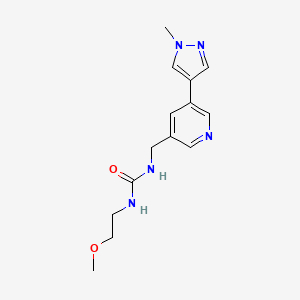

![molecular formula C20H24N6O B2419442 4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034203-78-4](/img/structure/B2419442.png)

4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are heterocyclic compounds, they contain atoms of at least two different elements as members of its rings .

Scientific Research Applications

Synthesis and Chemical Properties

- Experimental and Theoretical Studies on Functionalization Reactions : Studies have explored the functionalization reactions of pyrazole-carboxylic acids and derivatives, leading to the synthesis of compounds with potential for further modification and application in various fields, including drug development and material science (Yıldırım, Kandemirli, & Demir, 2005).

- Synthesis of Substituted Imidazo[1,5-a]pyrazines : Research on the synthesis of substituted imidazo[1,5-a]pyrazines through mono-, di-, and directed remote metalation strategies showcases the versatility of these compounds for generating a wide range of functionalized derivatives, which could be relevant for the chemical manipulation of 4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (Board et al., 2009).

Biological Activities

- Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported for their considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis, highlighting the potential of structurally related compounds in antimycobacterial drug development (Lv et al., 2017).

- Thiosemicarbazide Derivatives in Heterocyclic Synthesis : Thiosemicarbazide derivatives have been utilized as precursors for the synthesis of various heterocyclic compounds, including imidazoles and pyrazines, which suggests the utility of similar strategies for synthesizing and exploring the activities of compounds like this compound (Elmagd et al., 2017).

Other Applications

- Electrochemical and Quantum Chemical Studies : Research on benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid showcases the potential of structurally related compounds in materials science and engineering applications. These studies emphasize the importance of electrochemical properties and quantum chemical calculations for understanding and optimizing the activity of such compounds (Yadav et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is known to be a core component of many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The presence of the imidazole ring suggests that it might interact with its targets through hydrogen bonding or π-π stacking interactions, given the aromatic nature and the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Imidazole derivatives have been reported to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The presence of the imidazole ring and its high solubility in water and other polar solvents suggest that it might have good bioavailability .

Result of Action

Given the broad range of biological activities reported for imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-15-12-19(24-23-15)26-9-6-18(7-10-26)22-20(27)17-4-2-16(3-5-17)13-25-11-8-21-14-25/h2-5,8,11-12,14,18H,6-7,9-10,13H2,1H3,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMBEJAELQCJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

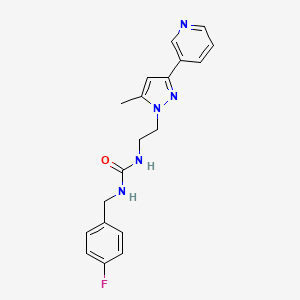

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)

![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)

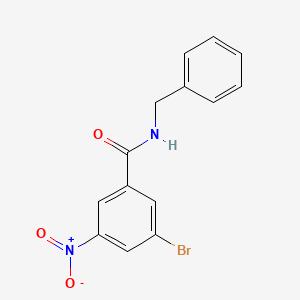

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)

![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)

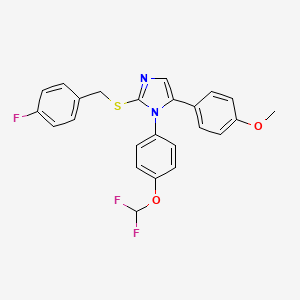

![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)